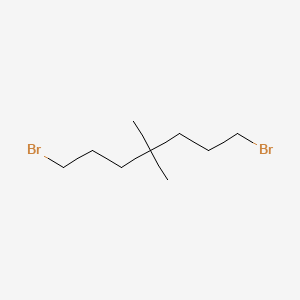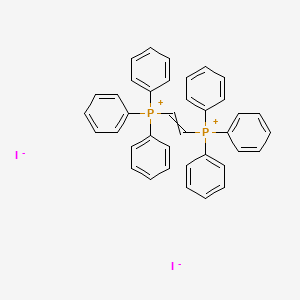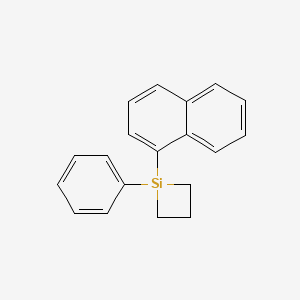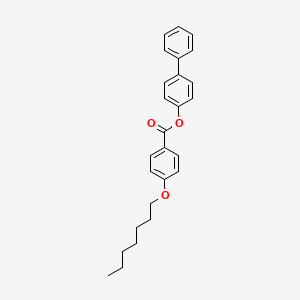
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin is a compound that combines the structural features of coumarin and tetrazole. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. Tetrazoles, on the other hand, are known for their stability and ability to form strong hydrogen bonds, making them valuable in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives
Aplicaciones Científicas De Investigación
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant or anti-cancer agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence
Mecanismo De Acción
The mechanism of action of 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to inflammation, coagulation, and cell proliferation
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-(1H-tetrazol-5-yl)coumarin: Lacks the chloro group, which may affect its reactivity and biological activity.
8-Chloro-4-methylcoumarin: Lacks the tetrazole group, which may reduce its stability and hydrogen bonding capability
Uniqueness
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin is unique due to the presence of both the chloro and tetrazole groups, which confer specific chemical and biological properties. The combination of these groups enhances its stability, reactivity, and potential biological activities .
Propiedades
Número CAS |
56394-33-3 |
|---|---|
Fórmula molecular |
C11H7ClN4O2 |
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
8-chloro-4-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H7ClN4O2/c1-5-6-3-2-4-7(12)9(6)18-11(17)8(5)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16) |
Clave InChI |
QUAWYAXCXRJKHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC=C2Cl)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)






![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)

![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
